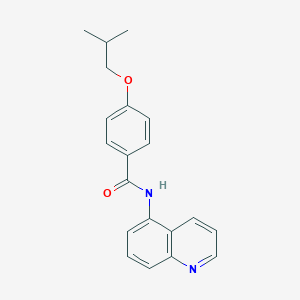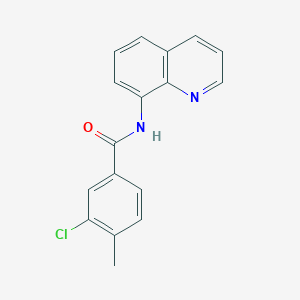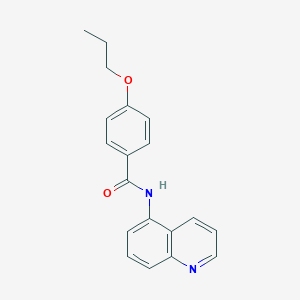![molecular formula C27H29N3O3 B244451 N-{4-[4-(4-Methylbenzoyl)piperazin-1-YL]phenyl}-2-(3-methylphenoxy)acetamide](/img/structure/B244451.png)
N-{4-[4-(4-Methylbenzoyl)piperazin-1-YL]phenyl}-2-(3-methylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{4-[4-(4-Methylbenzoyl)piperazin-1-YL]phenyl}-2-(3-methylphenoxy)acetamide, also known as MP-10, is a synthetic compound that has been extensively studied for its potential therapeutic applications. MP-10 belongs to the class of piperazine derivatives and has been shown to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects.
作用機序
The exact mechanism of action of N-{4-[4-(4-Methylbenzoyl)piperazin-1-YL]phenyl}-2-(3-methylphenoxy)acetamide is not fully understood. However, it has been suggested that N-{4-[4-(4-Methylbenzoyl)piperazin-1-YL]phenyl}-2-(3-methylphenoxy)acetamide exerts its biological effects by modulating the activity of various neurotransmitters and receptors in the brain, including serotonin, dopamine, and GABA receptors.
Biochemical and Physiological Effects:
N-{4-[4-(4-Methylbenzoyl)piperazin-1-YL]phenyl}-2-(3-methylphenoxy)acetamide has been shown to exhibit a wide range of biochemical and physiological effects, including anti-inflammatory, analgesic, anticonvulsant, anxiolytic, antidepressant, and anti-tumor effects. These effects are thought to be mediated by the modulation of various neurotransmitters and receptors in the brain.
実験室実験の利点と制限
One of the main advantages of N-{4-[4-(4-Methylbenzoyl)piperazin-1-YL]phenyl}-2-(3-methylphenoxy)acetamide for lab experiments is its ability to exhibit a wide range of biological activities, making it a potential candidate for the treatment of various diseases. However, one of the main limitations of N-{4-[4-(4-Methylbenzoyl)piperazin-1-YL]phenyl}-2-(3-methylphenoxy)acetamide is its relatively low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several potential future directions for the research and development of N-{4-[4-(4-Methylbenzoyl)piperazin-1-YL]phenyl}-2-(3-methylphenoxy)acetamide. One potential direction is the further investigation of its neuroprotective effects for the treatment of neurological disorders such as epilepsy and Alzheimer's disease. Another potential direction is the investigation of its anti-tumor effects for the treatment of various types of cancer. Additionally, the development of novel formulations and delivery methods for N-{4-[4-(4-Methylbenzoyl)piperazin-1-YL]phenyl}-2-(3-methylphenoxy)acetamide may help to overcome its limitations and improve its efficacy for therapeutic applications.
合成法
The synthesis of N-{4-[4-(4-Methylbenzoyl)piperazin-1-YL]phenyl}-2-(3-methylphenoxy)acetamide involves the reaction of 4-methylbenzoyl chloride with piperazine in the presence of a base, followed by the reaction of the resulting intermediate with 2-(3-methylphenoxy)acetic acid. The final product is obtained after purification by column chromatography.
科学的研究の応用
N-{4-[4-(4-Methylbenzoyl)piperazin-1-YL]phenyl}-2-(3-methylphenoxy)acetamide has been extensively studied for its potential therapeutic applications in various fields of medicine, including neurology, psychiatry, and oncology. In neurology, N-{4-[4-(4-Methylbenzoyl)piperazin-1-YL]phenyl}-2-(3-methylphenoxy)acetamide has been shown to exhibit anticonvulsant and neuroprotective effects, making it a potential candidate for the treatment of epilepsy and other neurological disorders. In psychiatry, N-{4-[4-(4-Methylbenzoyl)piperazin-1-YL]phenyl}-2-(3-methylphenoxy)acetamide has been shown to exhibit anxiolytic and antidepressant effects, making it a potential candidate for the treatment of anxiety and depression. In oncology, N-{4-[4-(4-Methylbenzoyl)piperazin-1-YL]phenyl}-2-(3-methylphenoxy)acetamide has been shown to exhibit anti-tumor effects, making it a potential candidate for the treatment of cancer.
特性
分子式 |
C27H29N3O3 |
|---|---|
分子量 |
443.5 g/mol |
IUPAC名 |
N-[4-[4-(4-methylbenzoyl)piperazin-1-yl]phenyl]-2-(3-methylphenoxy)acetamide |
InChI |
InChI=1S/C27H29N3O3/c1-20-6-8-22(9-7-20)27(32)30-16-14-29(15-17-30)24-12-10-23(11-13-24)28-26(31)19-33-25-5-3-4-21(2)18-25/h3-13,18H,14-17,19H2,1-2H3,(H,28,31) |
InChIキー |
XGMGXXPVEVGPGS-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)COC4=CC=CC(=C4)C |
正規SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)COC4=CC=CC(=C4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-chloro-2-(4-morpholinyl)phenyl]-2-naphthamide](/img/structure/B244368.png)
![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-3-methoxybenzamide](/img/structure/B244369.png)
![3-fluoro-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B244375.png)
![N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]propanamide](/img/structure/B244376.png)





![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2,2-dimethylpropanamide](/img/structure/B244384.png)



![3-chloro-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B244389.png)